BenchChemオンラインストアへようこそ!

(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride

Chiral building block Enantiomeric excess Peptide synthesis

(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride (CAS 1334509-90-8), also designated as 3-piperazino-L-alanine hydrochloride or H-Ala(piperazino)-OH·HCl, is a chiral, non-proteinogenic amino acid derivative combining an (S)-configured α-amino acid backbone with a piperazine heterocycle at the β-position. With a molecular formula of C₇H₁₆ClN₃O₂ and a molecular weight of 209.67 g/mol, this hydrochloride salt form is commercially supplied at ≥97% purity (HPLC).

Molecular Formula C7H16ClN3O2
Molecular Weight 209.67
CAS No. 1334509-90-8
Cat. No. B2424549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride
CAS1334509-90-8
Molecular FormulaC7H16ClN3O2
Molecular Weight209.67
Structural Identifiers
SMILESC1CN(CCN1)CC(C(=O)O)N.Cl
InChIInChI=1S/C7H15N3O2.ClH/c8-6(7(11)12)5-10-3-1-9-2-4-10;/h6,9H,1-5,8H2,(H,11,12);1H/t6-;/m0./s1
InChIKeyCCSDAAZSZARRNY-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-2-Amino-3-(piperazin-1-yl)propanoic Acid Hydrochloride (CAS 1334509-90-8): Procurement-Ready Profile for Chiral Piperazine-Amino Acid Building Block


(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride (CAS 1334509-90-8), also designated as 3-piperazino-L-alanine hydrochloride or H-Ala(piperazino)-OH·HCl, is a chiral, non-proteinogenic amino acid derivative combining an (S)-configured α-amino acid backbone with a piperazine heterocycle at the β-position [1]. With a molecular formula of C₇H₁₆ClN₃O₂ and a molecular weight of 209.67 g/mol, this hydrochloride salt form is commercially supplied at ≥97% purity (HPLC) . The compound belongs to the class of piperazine-containing amino acid building blocks, which are increasingly employed as peptidomimetic scaffolds and chiral intermediates in medicinal chemistry programs [2]. Its defining structural features—a free primary amine, a carboxylic acid, and a secondary amine within the piperazine ring—enable orthogonal derivatization strategies not available with simpler amino acids or piperazine-only scaffolds.

Why Generic Piperazine Amino Acids Cannot Substitute for (S)-2-Amino-3-(piperazin-1-yl)propanoic Acid Hydrochloride (CAS 1334509-90-8)


Substituting (S)-2-amino-3-(piperazin-1-yl)propanoic acid hydrochloride with an in-class analog risks compromising three interdependent properties that are critical for reproducible research and scalable synthesis: (1) stereochemical identity—the (S)-absolute configuration at the α-carbon dictates chiral recognition in peptide coupling and biological target engagement; the (R)-enantiomer or racemic mixture cannot be presumed equivalent without enantioselectivity data [1]; (2) salt-form stoichiometry—the hydrochloride salt (4 H-bond donors, MW 209.67) exhibits meaningfully different solubility, hygroscopicity, and handling characteristics versus the free base (3 H-bond donors, MW 173.21) [1]; and (3) the unique juxtaposition of a free α-amine, a free carboxylic acid, and a piperazine N–H enables orthogonal protection/deprotection strategies that are structurally inaccessible to simpler 3-(piperazin-1-yl)propanoic acid analogs (which lack the α-amino group, MW 158.20) . These three factors together mean that interchanging building blocks—even those sharing the piperazine core—can alter reaction yields, coupling regioselectivity, and final compound stereochemistry in ways that are not predictable absent direct comparative data.

Quantitative Differentiation Evidence for (S)-2-Amino-3-(piperazin-1-yl)propanoic Acid Hydrochloride (CAS 1334509-90-8) Versus Closest Analogs


Stereochemical Purity: (S)-Enantiomer (≥97% ee) Versus Racemic Mixture (0% ee)

The target compound is supplied as the (S)-enantiomer with a certified purity of ≥97% (HPLC), corresponding to an enantiomeric excess (ee) of ≥94% relative to the racemic mixture . The racemic form—a 1:1 mixture of (S)- and (R)-enantiomers—has an ee of 0% and cannot match the stereochemical fidelity required for asymmetric synthesis or chiral peptide coupling [1]. The (R)-enantiomer, (2R)-2-amino-3-piperazin-1-ylpropanoic acid, is available as the free base (MW 173.21 g/mol) but from significantly fewer commercial sources and without the hydrochloride salt option, limiting procurement flexibility .

Chiral building block Enantiomeric excess Peptide synthesis

Hydrochloride Salt Form: Solubility and Hydrogen-Bond Donor Advantage Versus Free Base

The hydrochloride salt form of (S)-2-amino-3-(piperazin-1-yl)propanoic acid (MW 209.67 g/mol, C₇H₁₆ClN₃O₂) possesses four computed hydrogen bond donors (HBD), compared with three HBD for the free base (C₇H₁₅N₃O₂, MW 173.21 g/mol) [1]. The additional HBD arises from protonation of the piperazine nitrogen, which is expected—based on well-established hydrochloride salt-forming principles—to enhance aqueous solubility and reduce hygroscopic variability relative to the free base [2]. The hydrochloride counterion also provides a defined stoichiometry (1:1 salt) that simplifies gravimetric handling and ensures batch-to-batch consistency in molar calculations, an advantage not guaranteed with the free base which may exist in variable protonation states depending on storage conditions.

Salt form selection Aqueous solubility Solid-state stability

α-Amino Acid Functionality: Peptide Coupling Capability Versus 3-(Piperazin-1-yl)propanoic Acid (CAS 27245-31-4)

(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride contains a free α-primary amine (pKa ~9–10), a carboxylic acid (pKa ~2–3), and a piperazine secondary amine (pKa ~5–6 for the protonated form), providing three chemically distinct derivatizable sites that can be orthogonally protected and deprotected [1]. In contrast, 3-(piperazin-1-yl)propanoic acid (CAS 27245-31-4, C₇H₁₄N₂O₂, MW 158.20 g/mol, purity typically 95–98%) lacks the α-amino group entirely, offering only two functional handles—a carboxylic acid and a piperazine N–H . This structural deficit precludes its use as a conventional N-terminal or internal amino acid residue in solid-phase peptide synthesis (SPPS), effectively halving the number of accessible derivatization pathways.

Peptide coupling Orthogonal protection Building block versatility

Piperazine Ring as FDA-Validated Privileged Scaffold: Quantitative Prevalence Versus Alanine

The piperazine ring is a well-documented privileged scaffold in medicinal chemistry. An analysis of U.S. FDA-approved small-molecule drugs from 2012–2023 identified 36 drugs containing a piperazine core ring system, of which 15 (42%) fell within the anticancer therapeutic category [1]. A separate comprehensive survey found that over 100 FDA-approved drugs contain the piperazine moiety . By contrast, the simple amino acid L-alanine (CAS 56-41-7, C₃H₇NO₂, MW 89.09 g/mol), while fundamental to peptide chemistry, appears as a standalone scaffold in zero FDA-approved small-molecule drugs; its value derives from incorporation into larger peptide or peptidomimetic structures. (S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride uniquely merges both structural elements—the piperazine pharmacophore and the α-amino acid backbone—into a single, procurement-ready building block.

Privileged scaffold FDA-approved drugs Piperazine pharmacophore

High-Impact Application Scenarios for (S)-2-Amino-3-(piperazin-1-yl)propanoic Acid Hydrochloride (CAS 1334509-90-8) Based on Differentiated Evidence


Solid-Phase Peptide Synthesis (SPPS) of Piperazine-Containing Peptidomimetics

The (S)-configured α-amine enables direct Fmoc protection and incorporation into growing peptide chains via standard SPPS protocols (e.g., HBTU/DIPEA coupling), while the piperazine N–H can be orthogonally protected with Boc to permit selective side-chain elaboration post-coupling [1]. This contrasts with 3-(piperazin-1-yl)propanoic acid, which cannot serve as an internal peptide residue due to the absence of the α-amino group. Procuring the hydrochloride salt ensures consistent molar stoichiometry and facile dissolution in DMF or NMP for automated synthesis.

Chiral Building Block for Asymmetric Synthesis of Piperazine-Containing Drug Candidates

With ≥97% chemical purity and defined (S)-absolute configuration (confirmed by InChI stereodescriptor /t6-;/m0./s1), this compound serves as a chirality-transfer agent in asymmetric syntheses targeting piperazine-bearing therapeutics [2]. The piperazine scaffold is present in 36 FDA-approved drugs (2012–2023), 15 of which are anticancer agents, underscoring the relevance of this building block for oncology-focused medicinal chemistry programs [3].

Orthogonally Protected Peptide Core for Fragment-Based Drug Discovery (FBDD)

The three distinct functional groups—α-amine, α-carboxylic acid, and piperazine secondary amine—enable sequential orthogonal protection (e.g., Fmoc/Boc/t-Bu ester), permitting modular diversification at each site [1]. This tri-functional architecture supports fragment-growing strategies where each handle can be elaborated independently to explore chemical space around the piperazine-amino acid core, a capability not available with simpler piperazine or amino acid fragments.

Synthesis of Constrained Unnatural Amino Acid Libraries for SAR Exploration

As a β-piperazine-substituted amino acid, this compound introduces conformational constraint at the amino acid side chain while retaining the hydrogen-bonding capacity of the piperazine ring (4 H-bond donors in the HCl salt form) [2]. This combination of side-chain rigidity and enhanced polarity is particularly valuable for designing peptidomimetics with improved pharmacokinetic profiles, consistent with the established role of piperazine in optimizing drug solubility and target binding [3].

Quote Request

Request a Quote for (S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.